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For researchers, scientists, and drug development professionals, understanding the selectivity

of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This

guide provides an objective comparison of the cross-reactivity of Osimertinib, a third-generation

epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, with other kinases,

supported by experimental data.

Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring

specific EGFR mutations. Its efficacy is rooted in its high affinity for mutant forms of EGFR,

including the T790M resistance mutation, while displaying lower activity against the wild-type

(WT) form of the receptor.[1] This selectivity minimizes certain side effects associated with first

and second-generation EGFR inhibitors. However, a comprehensive understanding of its

interactions across the human kinome is crucial for a complete safety and efficacy profile.

Kinase Inhibition Profile of Osimertinib
To assess the cross-reactivity of Osimertinib, a kinase panel profiling study was conducted,

evaluating its inhibitory activity against a broad spectrum of 255 kinases at a concentration of 1

µmol/L. The following table summarizes the percentage of inhibition observed for a selection of

kinases, highlighting both on-target and potential off-target interactions.
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Kinase Target Family
Percentage
Inhibition at 1 µM

Notes

EGFR

(L858R/T790M)
Tyrosine Kinase >95%

Primary target; high

potency against this

resistance mutation.

EGFR (Exon 19

Del/T790M)
Tyrosine Kinase >95%

Primary target; high

potency against this

common activating

and resistance

mutation combination.

EGFR (WT) Tyrosine Kinase
33-fold less sensitive

than mutant forms[2]

Demonstrates

selectivity for mutant

over wild-type EGFR.

ERBB2 (HER2) Tyrosine Kinase ≥50% & <90% Potential off-target.

ERBB4 (HER4) Tyrosine Kinase ≥50% & <90% Potential off-target.

BLK
Tyrosine Kinase (Src

family)
>95%

Significant off-target

inhibition observed.

YES1
Tyrosine Kinase (Src

family)
>95%

Significant off-target

inhibition observed.

SRC
Tyrosine Kinase (Src

family)
≥90% & <95% Potential off-target.

JAK3
Tyrosine Kinase (JAK

family)

Identified as a

potential off-target by

computational

analysis[3]

Experimental binding

data at 1µM not

available in the

primary screen.

MAPK1 (ERK2) CMGC <50%
Minimal inhibition

observed.

CDK2 CMGC

Identified as a

potential off-target by

computational

analysis[3]

Experimental binding

data at 1µM not

available in the

primary screen.
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Data compiled from a kinase panel profiling study of 21 FDA-approved kinase inhibitors.[2]

In addition to the experimental screening, a computational analysis predicted 31 potential off-

targets for Osimertinib. Molecular docking simulations further highlighted seven of these,

including Janus kinase 3 (JAK3), mitogen-activated protein kinases (MAPKs), and proto-

oncogene tyrosine-protein kinase Src, as potential interactors.[3]

On-Target Selectivity: Kinetic Analysis
Enzyme kinetic studies provide a more granular view of an inhibitor's selectivity. For

Osimertinib, these studies have quantified its preference for mutant EGFR over the wild-type

form. The reversible binding affinity (Ki) and the rate of covalent inactivation (kinact)

demonstrate that Osimertinib binds more tightly and reacts more rapidly with the mutant forms

of EGFR.[4]

Specifically, Osimertinib binds with 17-fold higher affinity to the L858R/T790M double mutant

compared to wild-type EGFR.[4] This translates to a significantly higher overall efficiency of

inactivation for the mutant receptors, providing a molecular basis for its therapeutic window.[4]

Experimental Protocols
Kinase Panel Profiling (General Methodology)
The cross-reactivity data presented was generated using a biochemical assay panel of 255

wild-type kinases. The general principle of such assays involves quantifying the ability of the

test compound (Osimertinib) to inhibit the activity of each kinase in the panel.

A common method for this is a competition binding assay, such as KINOMEscan™. In this

assay, the kinase of interest is tagged and incubated with the test compound and an

immobilized ligand that binds to the kinase's active site. The amount of kinase that binds to the

immobilized ligand is then quantified, typically using quantitative PCR (qPCR) for a DNA tag

conjugated to the kinase. A reduction in the amount of bound kinase in the presence of the test

compound indicates inhibition. The results are often expressed as the percentage of inhibition

relative to a control (e.g., DMSO).
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KINOMEscan Experimental Workflow

Enzyme Kinetic Studies (General Methodology)
To determine the kinetic parameters (Ki and kinact) for covalent inhibitors like Osimertinib, a

combination of steady-state and pre-steady-state kinetic analyses is often employed. These

experiments typically involve incubating the purified kinase with varying concentrations of the

inhibitor and the kinase's substrate (e.g., ATP). The rate of product formation is measured over

time. By fitting this data to specific kinetic models, the binding affinity and the rate of covalent

bond formation can be calculated.

EGFR Signaling Pathway and Off-Target
Considerations
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon

activation by ligands like EGF, initiates a cascade of intracellular signaling events. These

pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for cell

proliferation, survival, and differentiation. In cancer, mutations in EGFR can lead to its

constitutive activation, driving uncontrolled cell growth.
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Simplified EGFR Signaling Pathway

While Osimertinib is highly selective for mutant EGFR, its off-target activities, even if less

potent, can have biological consequences. For instance, inhibition of other receptor tyrosine

kinases like ERBB2 and ERBB4, or non-receptor tyrosine kinases such as those in the Src

family, could contribute to both the therapeutic effect and the side-effect profile of the drug.

Further investigation into the clinical relevance of these off-target interactions is an active area

of research.

In conclusion, the available data demonstrates that Osimertinib is a highly selective inhibitor of

mutant EGFR. While it exhibits some cross-reactivity with a limited number of other kinases, its

primary activity is concentrated on its intended targets. This selectivity profile underpins its

clinical success in the treatment of EGFR-mutated NSCLC. Continuous and comprehensive

profiling of kinase inhibitors is essential for the development of safer and more effective cancer

therapies.
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[https://www.benchchem.com/product/b15610105#cross-reactivity-studies-of-egfr-in-140-
with-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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